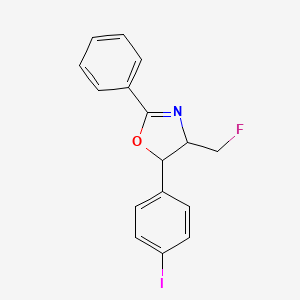![molecular formula C8H18ClNO2 B13654183 2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
2-[(Propan-2-yl)amino]pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Propan-2-yl)amino]pentanoic acid hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is also known by its IUPAC name, 2-(isopropylamino)pentanoic acid hydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)amino]pentanoic acid hydrochloride typically involves the reaction of 2-(isopropylamino)pentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-[(Propan-2-yl)amino]pentanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-[(Propan-2-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(Propan-2-yl)amino]pentanoic acid hydrochloride include:
- 2-(Methylamino)pentanoic acid hydrochloride
- 2-(Ethylamino)pentanoic acid hydrochloride
- 2-(Propylamino)pentanoic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-7(8(10)11)9-6(2)3;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H |
Clé InChI |
KDJHCVMWFKGSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)NC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


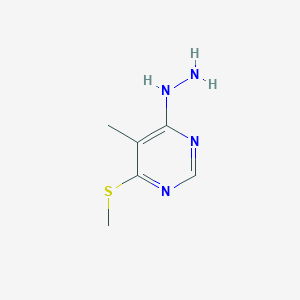
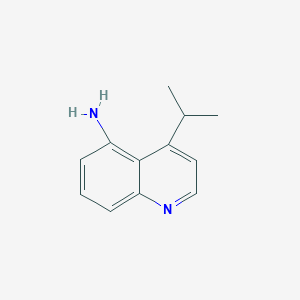
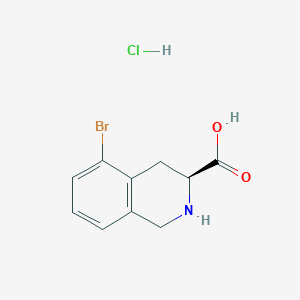
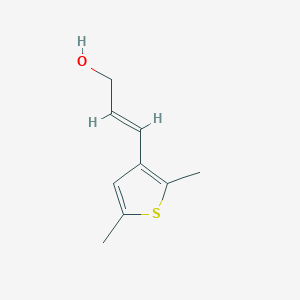
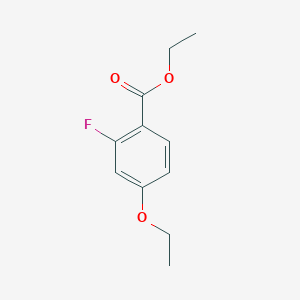
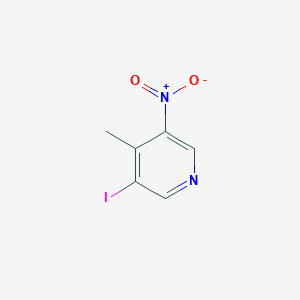
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
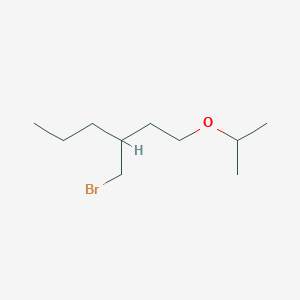
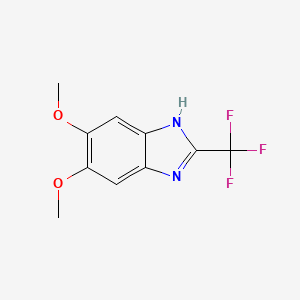
![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)
![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
